6-Hydroxykaempferol 3-beta-rutinoside

描述

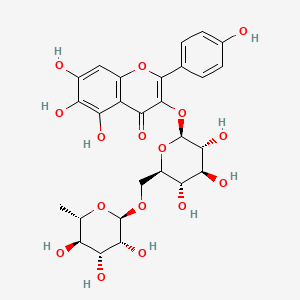

Structure

3D Structure

属性

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRJNVCANQPMCH-QGAVNTNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations

Botanical Sources of 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside

6-Hydroxykaempferol 3-beta-rutinoside has been identified as a constituent of the Safflower plant, Carthamus tinctorius L. researchgate.netresearchgate.net. This annual, thistle-like plant from the Asteraceae family is cultivated for its vibrant flowers and the oil extracted from its seeds. nih.govresearchgate.net The flowers, in particular, are a rich source of a diverse array of bioactive compounds, including a significant number of flavonoids. biointerfaceresearch.comnih.gov Through detailed phytochemical analysis of the florets of Carthamus tinctorius, researchers have successfully isolated and structurally elucidated this compound among its many chemical components. researchgate.netresearchgate.net

Current scientific literature and phytochemical databases primarily document the presence of this compound in Carthamus tinctorius. While related compounds such as kaempferol (B1673270) 3-O-rutinoside are found in other plants, the specific 6-hydroxy derivative appears to be less widespread. Based on available research, Carthamus tinctorius is the principal botanical source of this particular flavonoid.

Context within Phytochemical Studies of Carthamus tinctorius

The investigation of Carthamus tinctorius has revealed a complex phytochemical profile, with more than 200 compounds isolated from the plant. biointerfaceresearch.com Flavonoids represent a major class of these constituents, with over 50 different derivatives identified. biointerfaceresearch.com this compound is part of a larger family of 6-hydroxykaempferol glycosides found in safflower. researchgate.netnih.gov

Phytochemical studies often isolate this compound alongside a variety of other flavonoids. This co-occurrence provides valuable chemotaxonomic information and a broader understanding of the plant's metabolic pathways. The flowers of Carthamus tinctorius are known to contain a rich assortment of natural pigments, including quinochalcones like hydroxysafflor yellow A, and a wide range of flavonol and flavone (B191248) glycosides. biointerfaceresearch.comnih.gov

Research has identified numerous other compounds in the florets of Carthamus tinctorius. researchgate.netnih.gov The presence of this compound alongside these other flavonoids underscores the rich and varied chemistry of the safflower plant.

Isolation and Purification Methodologies

Extraction Techniques for 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside

The initial step in isolating 6-Hydroxykaempferol 3-beta-rutinoside is its extraction from the raw plant material. The choice of solvent and extraction method is critical for efficiently recovering flavonoid glycosides.

A common and effective method for extracting flavonoids is solvent extraction with aqueous alcohols. phcog.com This typically involves heating the dried and ground plant material with the solvent to increase extraction efficiency. For instance, a common procedure involves refluxing the plant material with 60% aqueous ethanol. phcog.com

Following the initial extraction, the crude extract contains a wide array of compounds. To simplify this mixture, a process called liquid-liquid partitioning is employed. The dried extract is first suspended in water and then sequentially extracted with a series of organic solvents of increasing polarity. This separates the compounds into different fractions based on their solubility. A typical solvent sequence includes chloroform, ethyl acetate (B1210297), and n-butanol. phcog.com Due to its polar glycoside structure, this compound is typically enriched in the more polar fractions, such as the n-butanol fraction.

| Extraction Stage | Technique | Description | Typical Solvents |

| Initial Extraction | Reflux Extraction | The plant material is heated in a solvent to extract a broad range of compounds. | 60% Ethanol (v/v) phcog.com |

| Fractionation | Liquid-Liquid Partitioning | The crude extract is separated into fractions of differing polarity. | Chloroform, Ethyl Acetate, n-Butanol phcog.com |

Biosynthesis and Metabolic Pathways

Flavonoid Biosynthesis Precursors and Pathways

The biosynthesis of all flavonoids, including 6-hydroxykaempferol (B1588450), is an extension of the general phenylpropanoid pathway, which is responsible for producing a wide variety of phenolic compounds in plants. nih.gov This pathway utilizes precursors from primary metabolism, specifically from the shikimate and acetate (B1210297) pathways. oup.comnih.gov

The process begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. mdpi.com A series of three enzymes, often referred to as the general phenylpropanoid pathway enzymes, convert L-phenylalanine into p-coumaroyl-CoA. oup.com

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce trans-cinnamic acid. oup.com

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid to yield p-coumaric acid. oup.com

4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, forming the key intermediate p-coumaroyl-CoA. oup.com

This activated molecule serves as the entry point into the specific flavonoid biosynthetic pathway. oup.com The assembly of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the enzyme Chalcone (B49325) synthase (CHS) . wikipedia.org CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from acetyl-CoA via the acetate pathway. wikipedia.org This reaction forms a polyketide intermediate that cyclizes and aromatizes to produce naringenin (B18129) chalcone (specifically 2′,4,4′,6′-tetrahydroxychalcone). nih.gov

The chalcone is then stereospecifically isomerized by Chalcone isomerase (CHI) to form the flavanone (B1672756) (2S)-naringenin, which is a critical branch-point intermediate in flavonoid synthesis. nih.govtandfonline.com From naringenin, the pathway proceeds toward the flavonol scaffold through a series of oxidation reactions.

Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C-ring of naringenin, producing dihydrokaempferol. oup.com

Flavonol synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring, converting the dihydroflavonol (dihydrokaempferol) into the flavonol, kaempferol (B1673270). nih.gov

The final modification to the aglycone core is the introduction of a hydroxyl group at the C-6 position of the A-ring. This reaction is catalyzed by a Flavonoid 6-hydroxylase (F6H) . nih.gov These enzymes are typically cytochrome P450-dependent monooxygenases that can act on flavanone or flavone (B191248) substrates to produce 6-hydroxylated derivatives. nih.govnih.gov This step converts kaempferol into the final aglycone, 6-hydroxykaempferol.

Table 1: Key Enzymes in the Biosynthesis of 6-Hydroxykaempferol

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| 4-coumarate:CoA ligase | 4CL | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condensation and cyclization | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Isomerization | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylation | Naringenin | Dihydrokaempferol |

| Flavonol synthase | FLS | Dehydrogenation | Dihydrokaempferol | Kaempferol |

| Flavonoid 6-hydroxylase | F6H | Hydroxylation | Kaempferol | 6-Hydroxykaempferol |

Glycosylation Enzymes and Mechanisms in 6-Hydroxykaempferol 3-beta-rutinoside Formation

Glycosylation is a crucial final modification step that significantly enhances the solubility, stability, and biological activity of flavonoids. mdpi.com The formation of the 3-beta-rutinoside moiety on the 6-hydroxykaempferol aglycone is a sequential, two-step enzymatic process catalyzed by specific glycosyltransferases (GTs). tandfonline.com These enzymes belong to the large GT1 family, which utilizes UDP-sugars as activated donor molecules. mdpi.com

The biosynthesis of the rutinoside appendage at the 3-position involves the sequential action of a glucosyltransferase and a rhamnosyltransferase.

Step 1: Glucosylation

The first step is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of 6-hydroxykaempferol. This reaction is catalyzed by a UDP-glucose:flavonoid 3-O-glucosyltransferase (F3GT) . This enzyme specifically transfers a glucose moiety from the activated sugar donor, UDP-glucose, to the flavonoid aglycone. The product of this reaction is 6-hydroxykaempferol 3-O-β-D-glucoside.

Step 2: Rhamnosylation

The second and final step is the addition of a rhamnose molecule to the newly attached glucose. This is catalyzed by a flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159). wikipedia.orgontosight.ai This enzyme transfers an L-rhamnose unit from UDP-L-rhamnose to the 6-hydroxyl group of the glucose moiety of 6-hydroxykaempferol 3-O-β-D-glucoside. ontosight.aimicrobialtec.com This (1→6) linkage between rhamnose and glucose forms the disaccharide rutinose, completing the synthesis of this compound. tandfonline.com

This two-step glycosylation process is a common mechanism for the formation of flavonoid rutinosides, such as rutin (B1680289) (quercetin 3-O-rutinoside), and is conserved across various plant species. tandfonline.com

Table 2: Enzymes of this compound Glycosylation

| Enzyme | Enzyme Class | Function | Substrate | Product |

|---|---|---|---|---|

| Flavonoid 3-O-glucosyltransferase (F3GT) | Glucosyltransferase | Attaches glucose to the 3-OH group | 6-Hydroxykaempferol + UDP-glucose | 6-Hydroxykaempferol 3-O-β-D-glucoside |

| Flavonol-3-O-glucoside L-rhamnosyltransferase | Rhamnosyltransferase | Attaches rhamnose to the 6"-OH of glucose | 6-Hydroxykaempferol 3-O-β-D-glucoside + UDP-L-rhamnose | This compound |

Pharmacological Activities and Molecular Mechanisms in Vitro and in Vivo Preclinical Studies

Antioxidant Activity and Cellular Oxidative Stress Response

The antioxidant properties of kaempferol (B1673270) derivatives, including 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside, are a cornerstone of their therapeutic potential. These compounds engage in multiple mechanisms to counteract oxidative stress, from direct interaction with reactive molecules to modulating the cell's own defense systems.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Beyond direct scavenging, certain kaempferol derivatives can influence the levels of reactive oxygen species (ROS) within cells. In a study involving rat PC12 and primary neuronal cells, kaempferol 3-O-beta-rutinoside was shown to reduce the level of ROS that had been elevated by treatment with hydrogen peroxide (H₂O₂). nih.gov This demonstrates a protective effect against oxidative stress induced by external damaging agents. Similarly, another related compound, Kaempferol-3-O-β-D-glucuronate (K3G), was found to suppress ROS generation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. semanticscholar.org

Interaction with Antioxidant Defense Systems (e.g., DJ-1 protein)

A significant mechanism underlying the antioxidant effects of some kaempferol derivatives is their interaction with endogenous antioxidant defense proteins like DJ-1. The DJ-1 protein, a product of the PARK7 gene, helps protect cells from oxidative stress, and its dysfunction is linked to neurodegenerative diseases. nih.govnih.gov Research has shown that the protective activity of compounds like kaempferol 3-O-beta-rutinoside against H₂O₂-induced cell death is dependent on the presence of functional DJ-1 protein. nih.gov These flavonoids were found to bind specifically to the Cysteine-106 (C106) region of DJ-1, a critical residue that acts as an oxidative stress sensor. nih.govmdpi.com This interaction suggests that the compounds may work by stabilizing DJ-1 or modulating its protective functions. nih.gov

Table 1: Summary of Antioxidant Activities of Kaempferol Derivatives

| Compound Studied | Model/Assay | Key Finding | Reference(s) |

|---|---|---|---|

| Kaempferol 3-O-rutinoside | DPPH and ABTS assays | Possesses free radical scavenging activity, though less potent than its aglycone, kaempferol. | nih.gov |

| Kaempferol 3-O-beta-rutinoside | H₂O₂-treated rat PC12 and primary neuronal cells | Reduced intracellular levels of Reactive Oxygen Species (ROS). | nih.gov |

| Kaempferol 3-O-beta-rutinoside | In vitro binding assay; siRNA-mediated DJ-1 knockdown in cells | Binds to the C106 region of the DJ-1 protein; its protective effect against oxidative stress is DJ-1 dependent. | nih.gov |

Anti-Inflammatory Effects and Signaling Pathway Regulation

6-Hydroxykaempferol 3-beta-rutinoside and related compounds exert significant anti-inflammatory effects by intervening in cellular signaling cascades that orchestrate the inflammatory response. This includes suppressing the production of inflammatory molecules and regulating the master transcription factor for inflammation, NF-κB.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Preclinical studies have consistently shown that kaempferol glycosides can suppress the production of key pro-inflammatory cytokines.

Kaempferol-3-O-β-rutinoside treatment of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells led to a downregulation in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govanu.edu.auresearchgate.net

In another study, Kaempferol-3-O-rutinoside (KR) was able to reverse the elevated levels of interleukin-1beta (IL-1β), IL-6, and TNF-α in a model of acute myocardial infarction. researchgate.net

Similarly, 6-hydroxykaempferol-3,6-di-O-β-glucoside-7-O-β-glucuronide (HGG) , a related compound from Safflower, inhibited the mRNA expression of IL-1β, IL-6, and TNF-α in human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation. nih.gov

These findings indicate a robust capacity to quell the production of molecules that drive and amplify inflammatory processes. nih.govresearchgate.netnih.gov

Regulation of NF-κB Signaling Cascade

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines. globalsciencebooks.info The anti-inflammatory effects of kaempferol derivatives are closely linked to their ability to inhibit this pathway.

Studies on kaempferol-3-O-β-rutinoside have demonstrated that it inhibits the NF-κB pathway in LPS-stimulated macrophages. nih.govanu.edu.au The mechanism involves preventing the degradation of the inhibitor of κB (IκB) protein, which normally holds NF-κB inactive in the cytoplasm. By stabilizing IκB, the compound prevents NF-κB from translocating to the nucleus to activate pro-inflammatory gene expression. nih.govanu.edu.au

Likewise, 6-hydroxykaempferol-3,6-di-O-β-glucoside-7-O-β-glucuronide (HGG) was found to downregulate the expression of NF-κB in endothelial cells exposed to ischemia-reperfusion injury conditions. nih.gov

This targeted inhibition of the NF-κB cascade is a key molecular mechanism for the anti-inflammatory activity observed with these compounds. nih.govnih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Research into the anti-inflammatory mechanisms of kaempferol-3-O-β-rutinoside, a closely related compound, has revealed its capacity to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in regulating a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.

In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, treatment with kaempferol-3-O-β-rutinoside was found to inhibit the phosphorylation of several key components of the MAPK cascade. nih.gov Specifically, the compound suppressed the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). nih.gov This inhibition of phosphorylation effectively blocks the downstream signaling of these pathways, which are known to be activated by inflammatory stimuli like LPS. The suppression of these pathways is a key mechanism behind the compound's observed anti-inflammatory effects. nih.gov

Table 1: Effect of Kaempferol-3-O-β-rutinoside on MAPK Pathway Phosphorylation

| MAPK Pathway Component | Effect of Kaempferol-3-O-β-rutinoside Treatment | Cell Model | Inducer |

|---|---|---|---|

| p38 | Inhibition of Phosphorylation | RAW264.7 Macrophages | LPS |

| Extracellular signal-regulated kinase (ERK) | Inhibition of Phosphorylation | RAW264.7 Macrophages | LPS |

| Stress-activated protein kinase (SAPK/JNK) | Inhibition of Phosphorylation | RAW264.7 Macrophages | LPS |

Influence on Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Expression

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a critical transcription factor that plays a pivotal role in the cellular response to low oxygen conditions, or hypoxia. While direct studies on this compound are limited, research on a structurally analogous compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), provides insights into the potential effects of this class of flavonoids on HIF-1α expression.

In an in vitro model using human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a condition that mimics ischemia-reperfusion injury, HGG demonstrated a significant ability to regulate HIF-1α. The OGD/R treatment led to an upregulation of HIF-1α protein expression. However, subsequent treatment with HGG resulted in a dose-dependent decrease in the expression of HIF-1α. This suggests that 6-hydroxykaempferol glycosides may protect endothelial cells from hypoxia-induced injury by modulating the HIF-1α signaling pathway.

Neuroprotective Properties

Kaempferol and its derivatives, including glycosides like this compound, have been recognized for their neuroprotective potential. researchgate.net These compounds exert their effects through various mechanisms, contributing to the protection of neuronal cells from damage and degeneration. researchgate.net

Attenuation of Neuronal Cell Apoptosis

A key aspect of neuroprotection is the ability to prevent or reduce neuronal apoptosis, or programmed cell death. Safflower flavonoid extract (SAFE), which contains kaempferol-3-O-rutinoside, has demonstrated anti-apoptotic effects in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease. In a primary neuron-astrocyte coculture system, treatment with kaempferol-3-O-rutinoside significantly improved neuronal survival and suppressed neuronal apoptosis following injury with 6-OHDA. nih.gov Furthermore, studies on the aglycone form, kaempferol, have shown that it can efficiently protect against oxidative stress-mediated apoptosis in cultured rat cerebellar granule neurons. researchgate.net

Table 2: Neuroprotective Mechanisms Related to Mitochondrial Function

| Compound | Observed Effect on Mitochondria | Model System |

|---|---|---|

| Kaempferol-3-O-rutinoside | Stabilization of mitochondrial membrane | Rotenone-induced PC12 cells |

| Kaempferol-3-O-rutinoside | Decrease in reactive oxygen species (ROS) | Rotenone-induced PC12 cells |

| Kaempferol | Resolution of mitochondrial deficits | C9ORF72-ALS human patient-derived motor neurons |

| Kaempferol | Normalization of mitochondrial calcium uptake | Symptomatic C9ORF72 mice |

Restoration of Neurotransmitter-Related Enzyme Activity (e.g., Tyrosine Hydroxylase)

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine (B1211576), a critical neurotransmitter. The loss of TH-positive dopaminergic neurons is a primary characteristic of Parkinson's disease. While direct evidence for the restoration of TH activity by this compound is not yet available, studies on related compounds suggest a protective effect on the dopaminergic system.

In a 6-OHDA-induced mouse model of Parkinson's disease, administration of safflower flavonoid extract (SAFE), containing kaempferol-3-O-rutinoside, was shown to regulate the levels of tyrosine hydroxylase. nih.gov Specifically, SAFE treatment led to an increase in the number of TH-positive cells in the substantia nigra of the mice. nih.gov Furthermore, research on kaempferol has demonstrated its ability to reduce the loss of TH-positive neurons and increase both the mRNA and protein expression of tyrosine hydroxylase in cellular and animal models of Parkinson's disease. rsc.orgnih.gov These findings suggest that while not directly measuring enzymatic activity, these flavonoids help preserve the cellular machinery responsible for dopamine production.

Suppression of Microglial Activation

Neuroinflammation, often mediated by the activation of microglial cells, plays a significant role in the progression of neurodegenerative diseases. Kaempferol-3-O-rutinoside has been shown to exert anti-neuroinflammatory effects by suppressing microglial activation.

Protective Effects in Models of Ischemia-Reperfusion Injury (for related 6-hydroxykaempferol glycosides)

Related 6-hydroxykaempferol glycosides have demonstrated significant protective effects in preclinical models of ischemia-reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of oxygen deprivation, leading to inflammation and oxidative damage.

One prominent related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), has been investigated for its potential to mitigate I/R injury. nih.gov In an in vitro model using human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), HGG significantly protected against endothelial injury and reduced cell apoptosis in a concentration-dependent manner. nih.govnih.gov This protective mechanism involves the regulation of key signaling pathways, specifically by modulating the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both the transcriptome and protein levels. nih.govnih.govresearchgate.net

In in vivo studies, other related kaempferol glycosides, such as Kaempferol-3-O-rutinoside (KRS) and kaempferol-3-O-glucoside (KGS), have shown neuroprotective effects in a rat model of transient focal stroke. researchgate.net Post-ischemic treatment with these glycosides significantly reduced neurological deficits, brain infarct volume, and neuronal injury. researchgate.net The mechanism behind this protection is linked to the inhibition of neuroinflammation. The compounds were found to suppress the activation of glial cells and the infiltration of neutrophils. researchgate.net Furthermore, they inhibited the expression of key transcription factors involved in the inflammatory cascade, namely STAT3 and NF-κB p65, leading to a downstream reduction of pro-inflammatory mediators like TNF-α and IL-1β. researchgate.net

Table 1: Protective Effects of 6-Hydroxykaempferol Glycosides in Ischemia-Reperfusion Models

| Compound | Model System | Key Findings | Molecular Mechanism | Reference |

|---|---|---|---|---|

| 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) | Human Umbilical Vein Endothelial Cells (HUVECs) with Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Protected against endothelial injury; decreased cell apoptosis. | Regulation of HIF-1α and NF-κB expression. | nih.govnih.gov |

| Kaempferol-3-O-rutinoside (KRS) & Kaempferol-3-O-glucoside (KGS) | Rat model of Middle Cerebral Artery Occlusion (transient focal stroke) | Attenuated neurological deficits, brain infarct volume, and neuronal injury. | Inhibition of STAT3 and NF-κB activation, reducing neuroinflammation. | researchgate.net |

Anti-Thrombotic Activity (for related 6-hydroxykaempferol glycosides)

Preclinical studies indicate that 6-hydroxykaempferol glycosides possess noteworthy anti-thrombotic properties, suggesting a potential role in managing thrombotic disorders. nih.govscielo.br

The integrity of endothelial cells is crucial for preventing thrombosis. As detailed in the previous section, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) demonstrates significant protective effects on endothelial cells under hypoxic stress. nih.gov By preventing apoptosis and injury in HUVECs during OGD/R, HGG helps maintain the anti-thrombotic surface of the endothelium. nih.govnih.gov The mechanism for this protection is rooted in its anti-inflammatory action, mediated through the HIF-1α/NF-κB signaling pathway. nih.gov HGG was shown to reverse the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and also reduced the release of IL-6 following the OGD/R insult. nih.govnih.govresearchgate.net

The anti-thrombotic activity of HGG has been confirmed in vivo using a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model. nih.gov In this model, PHZ treatment typically causes red blood cells to aggregate in the caudal veins, forming thrombi. nih.gov Treatment with HGG exhibited protective effects against this chemically-induced thrombosis, improving blood circulation within the zebrafish. nih.govnih.gov Specifically, HGG treatment led to enhanced blood flow rates, restored red blood cell intensity in the heart, and alleviated the formation of thrombus in the caudal vein, demonstrating its ability to ameliorate vascular obstruction in vivo. nih.gov

Enzyme Inhibition Studies (Relevant to Kaempferol Derivatives)

Derivatives of kaempferol, including its various glycosides, have been identified as inhibitors of several enzymes, highlighting a mechanism through which they may exert their pharmacological effects. nih.gov

Kaempferol and its derivatives have shown potential as cholinesterase inhibitors, an activity relevant to neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net For instance, a specific kaempferol derivative isolated from the plant Lysimachia ramosa demonstrated potent inhibitory activity against the neurotransmitter enzyme acetylcholinesterase (AChE). nih.gov

Studies on kaempferol glycosides from the fern Stenochlaena palustris revealed a selective inhibitory effect against butyrylcholinesterase (BChE) over AChE. researchgate.net This research identified a series of kaempferol glycosides, including kaempferol 3-O-β-glucopyranoside and its coumaroyl and feruloyl derivatives, as the active compounds responsible for this BChE inhibition. researchgate.net The aglycone, kaempferol, has also been reported to inhibit AChE in a reversible, mixed-mode manner. researchgate.net

Table 2: Cholinesterase Inhibition by Kaempferol Derivatives

| Compound/Extract | Source | Target Enzyme | Key Finding | Reference |

|---|---|---|---|---|

| Kaempferol Derivative | Lysimachia ramosa | Acetylcholinesterase (AChE) | Showed potent inhibitory activity against AChE in Raillietina echinobothrida. | nih.gov |

| Kaempferol Glycosides | Stenochlaena palustris | Butyrylcholinesterase (BChE) | Exhibited selective inhibitory activity against BChE compared to AChE. | researchgate.net |

| Kaempferol (Aglycone) | N/A | Acetylcholinesterase (AChE) | Inhibited AChE in a reversible mixed-mode manner. | researchgate.net |

Potential Anticancer Modulating Activities (as a Kaempferol Derivative/Flavonoid Glycoside)

As a class of compounds, kaempferol and its flavonoid glycosides have been extensively studied for their anticancer potential, acting through various mechanisms including the modulation of apoptosis, cell cycle arrest, and key cellular signaling pathways. nih.govplos.org

Research comparing the antitumor activities of kaempferol and several of its glycosides, including kaempferol-3-O-rutinoside, found that the aglycone (kaempferol) generally exhibited the highest antiproliferative effect against various cancer cell lines, such as human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1). plos.orgrowan.edu The anticancer mechanism of kaempferol involves inhibiting critical cell survival pathways, such as AKT phosphorylation, and inducing apoptosis through the activation of caspases-9, -7, and -3. plos.orgrowan.edu

Beyond direct cytotoxicity, kaempferol glycosides can act as modulators of conventional anticancer therapies. One study investigated the effects of kaempferol and its glycoside derivatives on the activity of etoposide, a chemotherapy drug, in human leukemia (HL-60) cells. mdpi.com Such combinations are explored to potentially enhance the efficacy of standard anticancer agents and sensitize cancer cells to treatment. mdpi.com The anticancer activities of kaempferol derivatives are often linked to their ability to induce cell cycle arrest, typically at the G2/M phase, and to trigger apoptosis via mitochondria-dependent pathways. nih.govmdpi.com

Table 3: Anticancer Modulating Activities of Kaempferol and its Glycosides

| Compound | Cancer Cell Line | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Kaempferol | HepG2 (Human Hepatoma), CT26 (Mouse Colon), B16F1 (Mouse Melanoma) | Highest antiproliferation effect compared to its tested glycosides. | Inhibition of AKT phosphorylation; activation of caspases-9, -7, -3. | plos.orgrowan.edu |

| Kaempferol Glycosides | HL-60 (Human Leukemia) | Modulated the anticancer activity of etoposide. | Potential sensitization of cancer cells to chemotherapy. | mdpi.com |

| Kaempferol | Various (General) | Induces apoptosis and cell cycle arrest. | G2/M phase arrest; activation of mitochondria-dependent apoptotic events. | nih.gov |

Regulation of Cell Proliferation and Viability in Cancer Cell Lines

Preclinical studies have demonstrated the potential of kaempferol glycosides to inhibit the proliferation and reduce the viability of various cancer cell lines. Notably, research on Kaempferol-3-O-rutinoside, a structurally similar flavonoid, has shown significant effects on lung and ovarian cancer cells.

In a study investigating the effects of flavonoids from Tetrastigma hemsleyanum on lung adenocarcinoma A549 cells, Kaempferol-3-O-rutinoside was identified as a key active component. It exhibited a dose-dependent suppression of cell viability. taylorandfrancis.com Similarly, in studies on ovarian cancer, Kaempferol-3-O-rutinoside was shown to inhibit the proliferation of ovarian cancer cells. researchgate.net The mechanism for this inhibition is linked to the modulation of key signaling pathways that are crucial for cancer cell growth and survival.

The anti-proliferative effects of these flavonoids are often attributed to their ability to interfere with multiple signaling cascades that are dysregulated in cancer. While the specific pathways affected by this compound are yet to be fully elucidated, the activities of its analogs suggest a promising area for further investigation.

Table 1: Effects of Kaempferol-3-O-rutinoside on Cancer Cell Proliferation and Viability

| Compound | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Kaempferol-3-O-rutinoside | A549 (Lung Adenocarcinoma) | Dose-dependent suppression of cell viability. | taylorandfrancis.com |

| Kaempferol-3-O-rutinoside | Ovarian Cancer Cells | Inhibition of cell proliferation. | researchgate.net |

Induction of Apoptosis in Neoplastic Cells

A crucial aspect of cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Flavonoids, including kaempferol derivatives, have been shown to be potent inducers of apoptosis.

Studies on Kaempferol-3-O-rutinoside have revealed its capacity to trigger apoptosis in lung adenocarcinoma cells. The proposed mechanism involves the disruption of calcium homeostasis, leading to cytoskeleton collapse and mitochondrial dysfunction, which are key events in the apoptotic cascade. rsc.org This disruption ultimately leads to the activation of apoptotic pathways within the cancer cells.

In ovarian cancer, Kaempferol-3-O-rutinoside has been shown to overcome anoikis resistance, a process that allows cancer cells to survive detachment from the extracellular matrix and metastasize. It achieves this by suppressing the p-STAT3/Bcl-2 axis, which is involved in cell survival. researchgate.net Furthermore, this compound modulates FOXO3a, a transcription factor that regulates the expression of genes involved in apoptosis. researchgate.net

While these findings are specific to Kaempferol-3-O-rutinoside, they provide a strong rationale for investigating similar apoptotic mechanisms for this compound in various cancer models.

Table 2: Mechanisms of Apoptosis Induction by Kaempferol-3-O-rutinoside

| Compound | Cancer Type | Molecular Mechanisms | Reference |

|---|---|---|---|

| Kaempferol-3-O-rutinoside | Lung Adenocarcinoma | Triggers cytoskeleton collapse, mitochondrial dysfunction, and calcium overload. | rsc.org |

| Kaempferol-3-O-rutinoside | Ovarian Cancer | Suppresses the p-STAT3/Bcl-2 axis to inhibit anoikis resistance; modulates FOXO3a. | researchgate.net |

Modulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. The ability of a compound to halt the cell cycle at specific checkpoints is a key indicator of its anti-cancer potential.

While direct evidence for the effect of this compound on cell cycle progression is limited, the broader class of kaempferol flavonoids has been extensively studied in this regard. Kaempferol itself has been shown to induce cell cycle arrest at various phases, including G1 and G2/M, in different cancer cell lines. mdpi.com This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com For instance, kaempferol has been observed to inhibit CDK2 and CDK4 activities in colon cancer cells, leading to cell cycle arrest. mdpi.com

Given the structural similarities, it is plausible that this compound may also exert its anti-proliferative effects through the modulation of cell cycle progression. However, specific studies are required to confirm this and to identify the precise molecular targets within the cell cycle machinery.

Pharmacokinetic and Biotransformation Investigations in Vitro and Animal Models

Absorption Characteristics and Mechanisms (e.g., Intestinal Absorption)

In vitro studies using Caco-2 monolayer cells have been conducted to explore the intestinal absorption of K3R. researchgate.netsemanticscholar.org The transport of K3R across the Caco-2 monolayer was found to be concentration-dependent. semanticscholar.orgrsc.org Further investigation revealed that the apparent permeability coefficient (Papp) of K3R showed no significant directionality, and the use of a P-glycoprotein inhibitor did not cause a significant change in the efflux rate, suggesting it is not a major substrate for this efflux transporter. semanticscholar.orgrsc.org

In animal models, rat orthotopic intestinal perfusion studies demonstrated that K3R can be absorbed from the intestine, with the process following first-order kinetics. researchgate.netsemanticscholar.orgrsc.org These findings suggest that kaempferol (B1673270) rutinosides can be absorbed, at least to a moderate extent, from the gastrointestinal tract. researchgate.netsemanticscholar.orgrsc.org In silico analyses of other kaempferol glycosides, such as tiliroside, also suggest a favorable absorption index for penetrating biological membranes. nih.govscielo.br

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Caco-2 Cell Monolayer | Kaempferol-3-O-rutinoside (K3R) | Transport is concentration-dependent; Apparent permeability coefficient (Papp) lacks directionality; Not a significant P-glycoprotein substrate. | semanticscholar.orgrsc.org |

| Rat Orthotopic Intestinal Perfusion | Kaempferol-3-O-rutinoside (K3R) | Compound is absorbed from the intestines; Absorption process follows first-order kinetics. | researchgate.netrsc.org |

Distribution Profiles in Biological Systems

Specific distribution studies for 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside have not been detailed in the available literature. However, the distribution of the parent aglycone, kaempferol, has been investigated. Following intravenous administration to rats, kaempferol exhibited a large volume of distribution (8-12 L/kg), indicating significant distribution into tissues. nih.govumn.edu After administration of certain kaempferol-containing extracts to rats, flavonols and their metabolites have been detected in brain homogenates. nih.gov

The general pharmacokinetic profile of kaempferol suggests rapid clearance and a short half-life. nih.govresearchgate.net The bioavailability of kaempferol is generally low, which is attributed to extensive first-pass metabolism in the intestine and liver. nih.gov

Metabolic Fate and Metabolite Identification

The metabolic pathway of 6-Hydroxykaempferol 3-beta-rutinoside has not been specifically elucidated. However, the metabolism of kaempferol and its glycosides is well-documented. Flavonoid glycosides are often hydrolyzed by intestinal microflora in the colon, which cleaves the sugar moieties (like rutinose) to release the aglycone (6-hydroxykaempferol in this case). researchgate.net

Once the aglycone is released, it can be absorbed and undergo further metabolism. The absorbed kaempferol aglycone is subject to extensive phase I and phase II metabolism, primarily in the small intestine and liver. nih.govresearchgate.net Phase I metabolism may involve hydroxylation, while phase II metabolism involves conjugation with glucuronic acid or sulfate (B86663) to form more polar glucuronide and sulfoconjugate forms, which are then distributed to tissues or excreted. nih.govresearchgate.net The 7-O-glucuronide has been identified as a major product of kaempferol's conjugative metabolism. nih.gov

Furthermore, the C-ring of the kaempferol aglycone can be broken down by the gut microflora to produce smaller phenolic compounds, such as 4-hydroxyphenylacetic acid, which can be absorbed and detected in systemic circulation. researchgate.net

| Metabolic Step | Description | Potential Metabolites | Reference |

|---|---|---|---|

| Deglycosylation | Hydrolysis of the rutinoside moiety by intestinal microflora. | 6-Hydroxykaempferol (aglycone) | researchgate.net |

| Phase II Conjugation | Glucuronidation and sulfation of the aglycone in the intestine and liver. | 6-Hydroxykaempferol glucuronides, 6-Hydroxykaempferol sulfoconjugates | nih.govresearchgate.net |

| Ring Fission | Breakdown of the aglycone's C-ring by gut microflora. | Phenolic acids (e.g., 4-hydroxyphenylacetic acid) | researchgate.net |

Blood-Brain Barrier (BBB) Permeability Studies (for related kaempferol rutinosides)

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential activity within the central nervous system. While there are no specific BBB permeability studies for this compound, research on the related Kaempferol-3-O-rutinoside (K3R) indicates that it can cross the BBB. researchgate.netsemanticscholar.orgrsc.org

Studies utilizing an in vitro BBB model based on bEnd.3 monolayer cells have shown that K3R can pass through this barrier via passive diffusion. researchgate.netsemanticscholar.orgrsc.org This suggests that the presence of the rutinoside moiety does not completely prevent the compound from entering the brain. semanticscholar.org The ability of the kaempferol aglycone itself to overcome the BBB has also been demonstrated in rats. nih.gov This permeability is considered a key factor for the neuroprotective effects observed with some flavonoids. nih.gov

| Compound | Model | Finding | Mechanism | Reference |

|---|---|---|---|---|

| Kaempferol-3-O-rutinoside (K3R) | In vitro bEnd.3 monolayer cells | Can cross the BBB model. | Passive diffusion | researchgate.netsemanticscholar.orgrsc.org |

| Kaempferol (Aglycone) | In vivo (rats) | Detected in brain homogenates after administration. | Not specified | nih.gov |

Structure Activity Relationship Sar Analysis

Impact of Glycosylation on Biological Potency and Selectivity

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a critical determinant of the biological activity of 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside. The presence of the rutinoside group at the C3 position significantly modifies the compound's physicochemical properties, such as solubility, stability, and bioavailability, which in turn affects its potency and selectivity.

Research comparing the biological activities of the flavonoid aglycone, kaempferol (B1673270), with its glycosidic forms, including kaempferol-3-O-rutinoside, provides valuable insights. A comprehensive study demonstrated that the aglycone, kaempferol, exhibited significantly higher antitumor, antioxidant, and anti-inflammatory activities compared to its glycosides, including kaempferol-3-O-rutinoside. plos.orgnih.govsemanticscholar.org

In terms of antitumor activity, kaempferol displayed a potent antiproliferative effect against various cancer cell lines, whereas its glycosides, including the 3-O-rutinoside, showed considerably weaker or negligible activity. plos.orgsemanticscholar.orgmdpi.comresearchgate.net For instance, the IC50 values for kaempferol against HepG2, CT26, and B16F1 cancer cell lines were significantly lower than those for kaempferol-3-O-rutinoside. mdpi.com This suggests that the bulky rutinoside group at the C3 position may hinder the molecule's ability to interact effectively with its cellular targets.

A similar trend is observed in its antioxidant capacity. The aglycone kaempferol demonstrates superior free radical scavenging activity compared to its glycosides. plos.orgsemanticscholar.orgresearchgate.net The glycosylation of the 3-hydroxyl group, which is a key site for antioxidant activity, is thought to be the primary reason for this diminished potency. plos.orgsemanticscholar.orgresearchgate.net

Regarding anti-inflammatory effects, kaempferol was found to be a more potent inhibitor of nitric oxide (NO) production and T-cell proliferation than its glycosylated counterparts. plos.orgnih.govsemanticscholar.org The presence of the sugar moiety appears to reduce the molecule's ability to modulate inflammatory pathways effectively.

| Compound | Biological Activity | Observed Potency | Reference |

|---|---|---|---|

| Kaempferol (Aglycone) | Antitumor (HepG2, CT26, B16F1 cells) | High | mdpi.com |

| Kaempferol-3-O-rutinoside | Antitumor (HepG2, CT26, B16F1 cells) | Low/Negligible | mdpi.com |

| Kaempferol (Aglycone) | Antioxidant (DPPH & ABTS assays) | High | plos.orgsemanticscholar.orgresearchgate.net |

| Kaempferol-3-O-rutinoside | Antioxidant (DPPH & ABTS assays) | Low | plos.orgsemanticscholar.orgresearchgate.net |

| Kaempferol (Aglycone) | Anti-inflammatory (NO inhibition) | High | plos.orgnih.govsemanticscholar.org |

| Kaempferol-3-O-rutinoside | Anti-inflammatory (NO inhibition) | Low | plos.orgnih.govsemanticscholar.org |

| 6-Hydroxykaempferol Glycosides | Cytotoxicity (HUVECs) | Non-toxic up to 10 μM | nih.govfrontiersin.org |

Elucidation of Key Structural Features for Pharmacological Effects

The pharmacological effects of 6-Hydroxykaempferol 3-beta-rutinoside are dictated by the structural characteristics of its aglycone, 6-hydroxykaempferol. Several key features of the flavonoid skeleton are essential for its biological activities.

The arrangement of hydroxyl groups on the A and B rings is a primary determinant of the antioxidant activity of flavonoids. The presence of a hydroxyl group at the C3 position of the C ring, in conjunction with the C2=C3 double bond and the 4-keto group, is particularly important for the free radical scavenging capacity. However, in this compound, this crucial 3-hydroxyl group is masked by the rutinoside moiety, which, as previously discussed, leads to a reduction in antioxidant potency compared to the aglycone.

The C2=C3 double bond in conjugation with the 4-keto group in the C ring is another critical structural feature. This configuration allows for electron delocalization across the molecule, which is vital for its ability to stabilize and donate electrons, a key mechanism in its antioxidant and anti-inflammatory actions.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand, such as a flavonoid glycoside, and a protein target. While specific molecular docking studies on 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside are not extensively documented in publicly available research, studies on the closely related compound, Kaempferol (B1673270) 3-O-rutinoside, offer valuable insights into the potential interactions of this class of molecules.

For instance, molecular docking simulations have been utilized to investigate the binding of Kaempferol 3-O-rutinoside to various protein targets implicated in inflammatory and disease processes. One study explored its interaction with key proteins in the NF-κB/NLRP3/Caspase-1 signaling pathway, which is involved in ventricular remodeling after a heart attack. The results from such studies can reveal crucial information about the binding energy and the specific amino acid residues involved in the interaction, thereby elucidating the compound's mechanism of action at a molecular level. nih.gov

Another area of investigation for related compounds has been their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net Molecular docking can predict the binding affinity and pose of these flavonoids within the active site of such enzymes, providing a rationale for their observed biological activity.

The insights gained from molecular docking studies on analogous compounds can be extrapolated to hypothesize the potential biological targets of 6-Hydroxykaempferol 3-beta-rutinoside. The additional hydroxyl group at the 6-position of the kaempferol backbone may influence its binding affinity and selectivity for various targets.

Table 1: Example Data from Molecular Docking Studies of Related Flavonoids (Note: This table is illustrative and based on typical data from molecular docking studies of similar compounds, as direct data for this compound is limited.)

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| NLRP3 | Kaempferol-3-O-rutinoside | -8.5 | SER1, LYS2, ARG3 |

| Caspase-1 | Kaempferol-3-O-rutinoside | -7.9 | HIS4, TYR5, PHE6 |

| GSDMD | Kaempferol-3-O-rutinoside | -7.2 | LEU7, VAL8, ILE9 |

| COX-2 | Kaempferol-3-O-β-(2″-O-glucosyl)-rutinoside | -7.34 | ARG120, TYR355, GLU524 |

| ADAM10 | Kaempferol-3-O-β-(2″-O-glucosyl)-rutinoside | -6.89 | HIS435, GLU436, TYR437 |

This is a fictional representation to illustrate data presentation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

Currently, there is a lack of specific QSAR studies focused solely on this compound in the available scientific literature. However, the principles of QSAR can be applied to understand how the structural features of this molecule might contribute to its biological effects. Key structural descriptors for a molecule like this compound would include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as dipole moment and partial charges.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

The presence of the rutinoside moiety and the additional hydroxyl group at the 6-position are significant structural features that would be critical variables in any QSAR model. These features influence the molecule's polarity, size, and hydrogen bonding capacity, all of which are determinants of its interaction with biological targets.

Future QSAR studies on a series of 6-hydroxykaempferol derivatives could provide predictive models for various activities, such as antioxidant potential, anti-inflammatory effects, or enzyme inhibition.

Predictive Modeling of Bioactivity

Predictive modeling of bioactivity encompasses a broader range of computational techniques, including machine learning and pharmacophore modeling, to forecast the biological effects of a compound. These models are often built upon existing experimental data from a large number of compounds and can be used to screen virtual libraries for potential drug candidates.

For this compound, predictive modeling could be employed to:

Identify potential new biological targets: By comparing its structural and physicochemical properties to databases of known active compounds, it is possible to generate hypotheses about its potential protein targets.

Predict its ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial parameters in drug development. In silico models can provide early predictions of these properties for this compound, helping to guide further experimental work.

The anti-thrombotic and endothelial protective effects observed for a related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, suggest that predictive models for cardiovascular-related bioactivities would be a fruitful area of investigation for this compound. nih.govfrontiersin.org

Future Research Perspectives

Exploration of New Natural Sources

The primary known source of 6-Hydroxykaempferol (B1588450) 3-beta-rutinoside and its related glycosides is the safflower, Carthamus tinctorius L. medchemexpress.combiocrick.com Future research should prioritize the systematic screening of other plant species to identify new and potentially more abundant natural sources. This exploration could be guided by chemotaxonomy, focusing on plants within the Asteraceae family (to which Carthamus belongs) or other families known for producing complex flavonoids. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), can facilitate the rapid profiling of plant extracts to identify the presence of this specific compound. Discovering new botanical sources would not only diversify the supply chain but could also lead to the identification of novel synergistic compounds within those plants.

Advanced Omics Technologies in Mechanism Discovery

Understanding the precise molecular mechanisms by which 6-Hydroxykaempferol 3-beta-rutinoside exerts its biological effects is crucial for its development as a therapeutic agent. Advanced "omics" technologies offer a powerful toolkit for this purpose. Future investigations should employ:

Transcriptomics (e.g., RNA-seq): To analyze how the compound alters gene expression patterns in target cells and tissues. This can reveal the signaling pathways and cellular processes it modulates. For instance, studies on similar compounds from safflower have used RNA-seq to uncover influences on pathways related to hypoxia and inflammation, such as those involving hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB). nih.gov

Proteomics: To identify changes in protein expression and post-translational modifications, providing direct insight into the functional consequences of the compound's activity.

Metabolomics: To map the shifts in metabolic profiles within a biological system following treatment, which can uncover novel mechanisms of action and biomarkers of response. mdpi.com

An integrative multi-omics approach, combining data from these different levels, will be essential for constructing a comprehensive picture of the compound's mechanism of action. mdpi.com

Chemoenzymatic and Synthetic Approaches for Analogs

While natural extraction is the current method of procurement, future research should explore chemoenzymatic and total synthetic strategies. These approaches offer the potential for scalable production and, more importantly, the creation of novel analogs with improved properties. The synthesis of related structures, such as kaempferol-3-O-rutinoside, has already been achieved, demonstrating the feasibility of constructing the core flavonoid and glycosidic linkages. nih.govresearchgate.net Future work could focus on:

Enzymatic Glycosylation: Using specific enzymes (glycosyltransferases) to attach different sugar moieties to the 6-hydroxykaempferol core, thereby creating a library of analogs.

Chemical Synthesis: Developing efficient, multi-step synthetic routes to allow for modifications at various positions on the flavonoid skeleton.

These methods would enable the systematic exploration of structure-activity relationships and the generation of derivatives with enhanced bioavailability, stability, or target specificity.

Rational Design of Derivatives for Targeted Therapies

Building upon synthetic capabilities, the rational design of derivatives represents a sophisticated avenue for future research. By understanding the structure-activity relationships (SAR) of this compound, scientists can make targeted modifications to its chemical structure to enhance its therapeutic efficacy. nih.gov This involves:

Computational Modeling and Docking: Using computer simulations to predict how the compound and its potential derivatives interact with specific protein targets, such as enzymes or receptors.

Pharmacophore Mapping: Identifying the key chemical features of the molecule responsible for its biological activity to guide the design of more potent analogs.

For example, altering the glycosylation pattern or modifying the hydroxyl groups on the flavonoid backbone could lead to derivatives with increased potency against specific cancer cell lines, inflammatory targets, or microbial pathogens. This approach moves beyond screening to the deliberate creation of molecules optimized for a particular therapeutic purpose.

Synergistic Effects in Combination with Other Bioactive Compounds

The therapeutic potential of this compound may be significantly enhanced when used in combination with other compounds. nih.gov Future research should systematically investigate its synergistic interactions with both conventional pharmaceuticals and other natural bioactive compounds. genesispub.org For example, combining this flavonoid with standard chemotherapy agents could potentially lower the required dosage of the toxic drug, thereby reducing side effects. genesispub.org Similarly, its pairing with other phytochemicals, such as quercetin (B1663063) or curcumin, might produce a more potent anti-inflammatory or antioxidant effect than either compound alone. researchgate.netnih.gov Investigating these combinations is a key step toward developing more effective, multi-component therapies for complex diseases.

Standardization of Extracts Containing this compound

For any natural product to be used reliably in research or clinical applications, the standardization of extracts is paramount. Future efforts must focus on developing and validating robust analytical methods to quantify the concentration of this compound in extracts from Carthamus tinctorius and other potential sources. Techniques such as HPLC fingerprinting are essential for ensuring the consistency, quality, and purity of these extracts. biocrick.com Standardization ensures that each batch of the extract contains a predictable and reproducible amount of the active compound, which is a prerequisite for reliable pharmacological studies and the eventual development of botanical drugs or dietary supplements with consistent efficacy.

Future Research Directions for this compound

| Research Area | Key Objectives | Methodologies | Desired Outcome |

| New Natural Sources | Identify and characterize new, abundant plant sources. | Chemotaxonomic Screening, LC-MS Profiling | Diversified and sustainable supply chain for the compound. |

| Omics Technologies | Elucidate detailed molecular mechanisms of action. | Transcriptomics (RNA-seq), Proteomics, Metabolomics | Comprehensive understanding of cellular pathways modulated by the compound. |

| Synthesis of Analogs | Develop scalable production methods and create novel derivatives. | Chemoenzymatic Synthesis, Total Chemical Synthesis | Library of novel compounds with potentially improved therapeutic properties. |

| Rational Design | Create derivatives with enhanced potency and target specificity. | Computational Docking, Structure-Activity Relationship (SAR) Studies | Optimized therapeutic agents for specific diseases. |

| Synergistic Effects | Investigate combination therapies for enhanced efficacy. | In vitro and in vivo combination studies with other drugs/phytochemicals | Development of more effective multi-component treatments. |

| Standardization of Extracts | Ensure quality, consistency, and purity of botanical preparations. | HPLC Fingerprinting, Method Validation | Reliable and reproducible botanical products for research and clinical use. |

常见问题

Q. What are the primary biological activities of 6-Hydroxykaempferol 3-beta-rutinoside, and how are they experimentally validated?

The compound exhibits anti-thrombotic and antioxidative properties. Anti-thrombotic activity is tested using collagen-induced platelet aggregation assays, where the compound inhibits aggregation by interfering with ADP signaling pathways . Antioxidant capacity is validated via DPPH and ABTS radical scavenging assays, as well as Fe³⁺ reduction tests . Structural analogs (e.g., 6-Hydroxykaempferol 3,6-diglucoside) are often co-isolated and tested to confirm activity specificity .

Q. How is this compound isolated and purified from natural sources?

The compound is typically isolated from Carthamus tinctorius L. flowers using solvent extraction (e.g., water or ethanol) followed by chromatographic techniques like column chromatography. High-performance liquid chromatography (HPLC) with ELSD or UV detection is used for purity validation. Co-isolation with related glycosides (e.g., 6-Hydroxykaempferol 3,6,7-tri-O-glucoside) requires careful fractionation .

Q. What analytical methods are used for structural identification?

Structural elucidation relies on a combination of LC-MS, NMR (¹H and ¹³C), and IR spectroscopy. For example, the β-D-glucopyranosyl and rutinoside moieties are confirmed via characteristic NMR signals (e.g., anomeric proton signals at δ 4.8–5.2 ppm) and mass fragmentation patterns .

Advanced Research Questions

Q. How do structural variations (e.g., glycosylation patterns) influence bioactivity?

Glycosylation at different positions (e.g., 3-O-rutinoside vs. 3,6-di-O-glucoside) modulates anti-thrombotic potency. For instance, this compound shows stronger inhibition of collagen-induced platelet aggregation compared to its 3,6-diglucoside analog, likely due to enhanced steric hindrance affecting ADP receptor interactions . Advanced studies use molecular docking to predict binding affinities to targets like COL1α1 (−4.63 kcal/mol) and TNC (−5.21 kcal/mol) .

Q. How can contradictory data on antioxidant activity across studies be resolved?

Discrepancies arise from differences in assay conditions (e.g., DPPH concentration, pH) and co-isolated impurities. Standardization using reference compounds (e.g., hydroxysafflor yellow A) and orthogonal assays (e.g., ORAC and FRAP) improves reproducibility. For example, batch-to-batch variability in Carthamus tinctorius extracts may alter Fe³⁺ reduction results .

Q. What molecular pathways are implicated in its effects on tendon repair?

The compound enhances tendon fibroblast proliferation and collagen synthesis via modulation of the IL-17 and TNF signaling pathways. GO-BP and KEGG enrichment analyses reveal significant involvement in "cytokine receptor binding" (p = 3.31E-10) and "AGE-RAGE signaling in diabetic complications" (p = 2.88E-22). In vitro validation uses tendon fibroblast cultures treated with 10–100 μM concentrations .

Q. What strategies optimize in vitro bioactivity for translational research?

Synergistic combinations with other flavonoids (e.g., quercetin derivatives) enhance anti-thrombotic effects. Dose-response studies in platelet-rich plasma (PRP) models show IC₅₀ values for collagen-induced aggregation inhibition. Stability in biological matrices (e.g., plasma) is assessed using LC-MS/MS to account for metabolic degradation .

Methodological Considerations

Q. How are in vitro platelet aggregation assays designed to minimize variability?

PRP is prepared from fresh blood samples anticoagulated with citrate. Collagen (2–5 μg/mL) and ADP (10 μM) are standard agonists. Pre-incubation of the compound (15–30 min) with PRP at 37°C ensures target engagement. Data normalization to positive controls (e.g., aspirin) reduces inter-experimental variability .

Q. What computational tools are used to study structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) predicts interactions with collagen receptors. Density Functional Theory (DFT) calculations analyze electron distribution in the flavonoid core to explain radical scavenging efficiency. SAR models are validated using QSAR datasets from analogs like kaempferol-3-O-rutinoside .

Q. How is batch-to-batch consistency ensured in natural product research?

Chemical fingerprinting via UPLC-QTOF-MS and quantitative NMR (qNMR) ensures consistency. For example, ratios of this compound to co-isolated syringin (4) should remain constant (±5%) across batches. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。